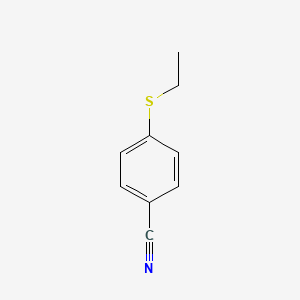

4-(Ethylsulfanyl)benzonitrile

Descripción general

Descripción

The compound 4-(Ethylsulfanyl)benzonitrile is a chemical species that is structurally characterized by the presence of an ethylsulfanyl group attached to the benzonitrile moiety. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its properties and behaviors. For instance, the first paper discusses a molecule with a similar sulfanyl group attached to a phthalonitrile, which suggests that this compound may also exhibit weak inter- and intramolecular interactions such as C–H…N-type hydrogen bonds and π–π interactions .

Synthesis Analysis

The synthesis of related compounds, such as the ones described in the papers, often involves the introduction of functional groups to the aromatic ring through substitution reactions. The second paper outlines a synthetic route for a compound with a sulfanyl group and a benzonitrile moiety, which could be analogous to the synthesis of this compound. The synthesis strategy mentioned involves the use of a prosthetic group, which could be a method applicable to the synthesis of this compound as well .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be determined using X-ray diffraction, as indicated in the first paper. This technique allows for the identification of weak intermolecular forces that may influence the compound's stability and reactivity. The presence of a sulfanyl group in the molecule can lead to specific molecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for the crystal structure formation .

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of this compound, they do provide information on related compounds that can undergo various chemical transformations. For example, the introduction of radioisotopes as described in the second paper suggests that this compound could potentially be modified to include isotopic labels, which could be useful in tracer studies or other applications requiring labeled compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the presence of the ethylsulfanyl group could affect the compound's solubility, boiling point, and melting point. The electronic properties of the benzonitrile group, such as its dipole moment and electron-withdrawing capacity, would also contribute to the overall properties of the compound. The papers suggest that related compounds exhibit good in vitro and in vivo properties, which could imply that this compound may also have favorable biological properties .

Mecanismo De Acción

While specific information on the mechanism of action of “4-(Ethylsulfanyl)benzonitrile” is not available, a similar compound, “4-(Methylsulfonyl)benzonitrile”, has been studied. It was found that significant Coulombic interactions between adjacent molecules is one driving force for the formation of antiparallel structures .

Safety and Hazards

“4-(Methylsulfonyl)benzonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity and acute dermal toxicity . In case of skin contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes .

Propiedades

IUPAC Name |

4-ethylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBHJRQNISIVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

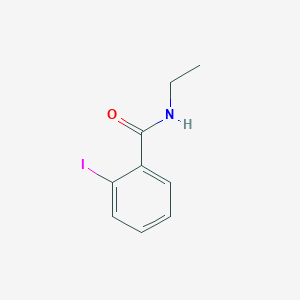

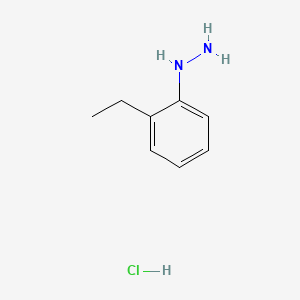

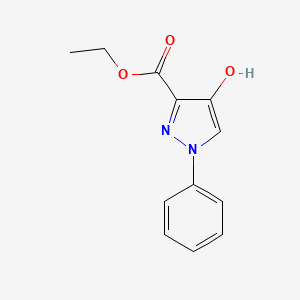

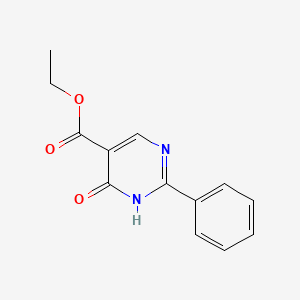

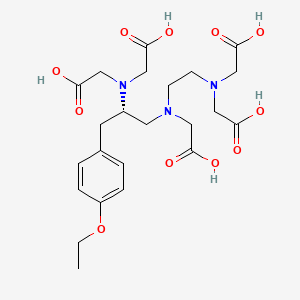

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

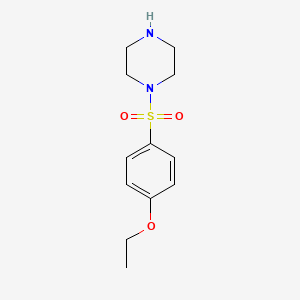

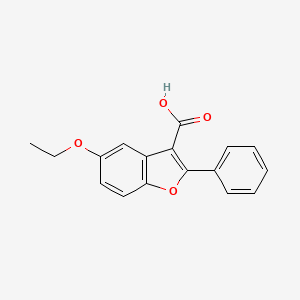

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester](/img/structure/B3021157.png)